Methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Overview
Description
“Methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound with the molecular formula C16H23BO6 . It has a molecular weight of 322.2 g/mol . The IUPAC name for this compound is methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate .
Molecular Structure Analysis
The compound has a complex structure that includes a boron atom within a cyclic structure known as a dioxaborolane . The molecule also contains methoxy and benzoate functional groups . The exact 3D structure is not available as conformer generation is disallowed due to unsupported elements .Physical And Chemical Properties Analysis
This compound has several computed properties. It has no hydrogen bond donors, six hydrogen bond acceptors, and five rotatable bonds . The topological polar surface area is 63.2 Ų . The compound has a complexity of 422 .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
This compound is widely used in Suzuki-Miyaura cross-coupling reactions , which are pivotal for forming carbon-carbon bonds in organic synthesis. The boronic ester group in the compound facilitates the transfer of the phenyl group to another molecule under the action of a palladium catalyst, enabling the synthesis of complex organic structures.
Synthesis of Biphenyl Derivatives
It serves as a reagent for the synthesis of biphenyl derivatives through selective ortho C-H arylation of ketones using a rhodium catalyst . This method is valuable for creating compounds with potential applications in pharmaceuticals and materials science.
Tandem-type Palladium-Catalyzed Reactions
The compound is utilized in tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequences . This dual reaction pathway is significant for constructing nitrogen-containing heterocycles, which are common structures in many drugs.
Copper-Mediated Ligandless Aerobic Fluoroalkylation
Researchers employ this compound in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides . The introduction of fluoroalkyl groups into aromatic compounds is essential for the development of agrochemicals and pharmaceuticals due to their unique properties.
One-Pot Ipso-Nitration
The compound is a reagent for one-pot ipso-nitration of arylboronic acids . This process is an efficient way to introduce nitro groups into aromatic compounds, which is a crucial step in the synthesis of dyes, pharmaceuticals, and explosives.
Copper-Catalyzed Nitration
It is also used in copper-catalyzed nitration, a process that adds nitro groups to arylboronic acids . This reaction is important for creating compounds with enhanced electronic properties, which can be used in the production of OLEDs and other electronic devices.
Mechanism of Action
Target of Action
It is known that this compound is used as a reagent and catalyst in organic synthesis .
Mode of Action
This compound is often used in carbon-carbon bond formation reactions, such as the Suzuki–Miyaura reaction . In these reactions, the compound acts as a boron reagent, which is transferred from boron to palladium during the transmetalation process .
Biochemical Pathways
The Suzuki–Miyaura reaction, in which this compound is often used, is a type of cross-coupling reaction that forms a carbon-carbon bond. This reaction is widely applied in organic chemistry for the synthesis of various compounds .
Pharmacokinetics
Its physical and chemical properties such as density (108±01 g/cm3), melting point (77-81°C), boiling point (3556±250 °C), and flash point (1943°C) have been reported .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds. This is particularly useful in the field of organic chemistry, where the creation of complex molecules often requires the formation of specific carbon-carbon bonds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction, in which this compound is used, is typically performed under mild and functional group tolerant conditions . Additionally, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
properties
IUPAC Name |
methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO6/c1-15(2)16(3,4)23-17(22-15)11-9-13(20-6)12(19-5)8-10(11)14(18)21-7/h8-9H,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPWLISYCDGHEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C(=O)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659317 |
Source
|
Record name | Methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
CAS RN |
1201566-80-4 |
Source
|
Record name | Methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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